(2R)-1-chlorobutan-2-aminehydrochloride
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Overview
Description
(2R)-1-chlorobutan-2-aminehydrochloride is a chiral organic compound with a specific stereochemistry It is characterized by the presence of a chlorine atom, an amine group, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-chlorobutan-2-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with ®-2-aminobutan-1-ol.
Chlorination: The hydroxyl group of ®-2-aminobutan-1-ol is converted to a chlorine atom using thionyl chloride (SOCl₂) under anhydrous conditions.
Formation of Hydrochloride Salt: The resulting (2R)-1-chlorobutan-2-amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure precise control over reaction conditions. The purification of the final product is achieved through crystallization or recrystallization techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-chlorobutan-2-aminehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to form secondary amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Oxidation: Potassium permanganate (KMnO₄) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.
Major Products Formed
Substitution: Formation of (2R)-1-hydroxybutan-2-amine.
Oxidation: Formation of (2R)-1-chlorobutan-2-imine.
Reduction: Formation of (2R)-butan-2-amine.
Scientific Research Applications
(2R)-1-chlorobutan-2-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-1-chlorobutan-2-aminehydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-chlorobutan-2-aminehydrochloride: The enantiomer of (2R)-1-chlorobutan-2-aminehydrochloride with similar chemical properties but different stereochemistry.
(2R)-1-bromobutan-2-aminehydrochloride: A similar compound with a bromine atom instead of chlorine.
(2R)-1-chlorobutan-2-amine: The free base form without the hydrochloride salt.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
6189-21-5 |
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Molecular Formula |
C4H11Cl2N |
Molecular Weight |
144.04 g/mol |
IUPAC Name |
(2R)-1-chlorobutan-2-amine;hydrochloride |
InChI |
InChI=1S/C4H10ClN.ClH/c1-2-4(6)3-5;/h4H,2-3,6H2,1H3;1H/t4-;/m1./s1 |
InChI Key |
KCFMGRDFBNKXFB-PGMHMLKASA-N |
Isomeric SMILES |
CC[C@H](CCl)N.Cl |
Canonical SMILES |
CCC(CCl)N.Cl |
Origin of Product |
United States |
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